Methyl 6-aminoisoquinoline-1-carboxylate
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Overview
Description
Methyl 6-aminoisoquinoline-1-carboxylate is a chemical compound with the following structure:
Methyl 6-aminoisoquinoline-1-carboxylate
It belongs to the class of isoquinoline derivatives and is characterized by an amino group (NH₂) at position 6 and a carboxylate group (COOCH₃) at position 1 of the isoquinoline ring. This compound exhibits interesting properties and has found applications in various fields.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of Methyl 6-aminoisoquinoline-1-carboxylate. One common approach involves the reaction of 6-chloroisoquinoline with methylamine followed by esterification with methanol. The reaction proceeds as follows:
- The intermediate is then esterified with methanol to yield this compound.
6-Chloroisoquinoline: reacts with to form the .
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale synthesis. Optimization of reaction conditions, purification, and scalability are crucial for efficient production.
Chemical Reactions Analysis
Methyl 6-aminoisoquinoline-1-carboxylate undergoes various chemical reactions:
Oxidation: It can be oxidized to form related compounds.
Reduction: Reduction of the carboxylate group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve oxidizing agents like potassium permanganate (KMnO₄), while reduction could use reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products: The major products depend on the specific reaction conditions and functional groups involved.
Scientific Research Applications
Methyl 6-aminoisoquinoline-1-carboxylate has diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers explore its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigations focus on potential therapeutic properties, including anticancer or antimicrobial effects.
Industry: It may find use in the development of new materials or pharmaceuticals.
Mechanism of Action
The exact mechanism by which Methyl 6-aminoisoquinoline-1-carboxylate exerts its effects depends on its specific application. It likely interacts with cellular pathways, affecting gene expression, protein function, or signaling cascades.
Comparison with Similar Compounds
Methyl 6-aminoisoquinoline-1-carboxylate can be compared with related compounds, such as methyl 1-aminoisoquinoline-6-carboxylate (CAS#: 1256787-46-8) and other isoquinoline derivatives. Highlighting its uniqueness involves considering factors like reactivity, selectivity, and biological activity .
Remember that this compound’s applications continue to evolve as scientific research progresses
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
methyl 6-aminoisoquinoline-1-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-9-3-2-8(12)6-7(9)4-5-13-10/h2-6H,12H2,1H3 |
InChI Key |
KLEFHOHGNJSSBX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1C=CC(=C2)N |
Origin of Product |
United States |
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